Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-4-carboxylate ester. Key structural elements include:
- Thiazolo-triazole moiety: Known for diverse pharmacological activities, including antimicrobial and antifungal properties .
- 4-Ethoxy-3-methoxyphenyl group: Electron-donating substituents that enhance solubility and influence receptor binding .
- Piperidine-4-carboxylate ester: A bicyclic amine with a methyl ester, likely improving bioavailability and metabolic stability .
The compound’s synthesis likely involves multi-step cyclization and condensation reactions, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
methyl 1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-5-31-16-7-6-15(12-17(16)29-3)18(25-10-8-14(9-11-25)21(28)30-4)19-20(27)26-22(32-19)23-13(2)24-26/h6-7,12,14,18,27H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXYTKHCGHRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:
*Calculated based on analogous structures.
Pharmacological and Physicochemical Comparisons
Bioactivity :
Synthetic Complexity :
- Solubility and ADME: The methyl ester in the target compound improves lipophilicity (logP ~2.8) compared to ethyl esters (logP ~3.2 in ), favoring oral absorption. non-hydroxy analogues .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling of heterocyclic cores : The thiazolo-triazole and piperidine moieties are typically assembled via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from byproducts . Optimization strategies include adjusting stoichiometric ratios of reactants (e.g., 1.2 equivalents of piperidine derivative to thiazolo-triazole precursor) and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the integration of aromatic protons (e.g., 4-ethoxy-3-methoxyphenyl group) and distinguishing diastereotopic protons in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ peak at m/z 439.18) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
Q. What functional groups contribute to its solubility and stability?
- The 6-hydroxy group on the thiazolo-triazole ring enhances aqueous solubility but requires protection (e.g., acetylation) during synthesis to prevent oxidation .
- The piperidine-4-carboxylate ester improves lipid solubility, facilitating membrane permeability in biological assays . Stability studies in buffers (pH 3–9) reveal decomposition at extremes (pH < 3 or > 8), necessitating storage at neutral pH and 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Modifications to the thiazolo-triazole core : Replacing the 6-hydroxy group with a methoxy or fluorine atom increases metabolic stability but may reduce target affinity .
- Piperidine substitutions : Introducing bulky groups (e.g., tert-butyl) at the piperidine nitrogen alters steric hindrance, impacting binding to enzymes like cytochrome P450 .
- Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) and prioritize synthetic targets .
Q. What experimental models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?
- In vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life (t₁/₂). CYP450 inhibition assays (e.g., CYP3A4) identify drug-drug interaction risks .
- In vivo : Rodent models for bioavailability studies (oral vs. intravenous administration). Tissue distribution can be tracked using radiolabeled analogs (e.g., 14C-labeled compound) .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<0.1% to avoid cytotoxicity) .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity (KD values) and confirm on-target effects .
Q. What computational methods are effective for predicting its toxicity profile?
- QSAR models : Train models using datasets like Tox21 to predict hepatotoxicity or mutagenicity .
- ADMET prediction tools : SwissADME or ProTox-II can estimate permeability (LogP), blood-brain barrier penetration, and LD50 .
Methodological Considerations
Q. How should researchers approach resolving ambiguous spectral data (e.g., overlapping NMR peaks)?
- Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for crowded aromatic regions .
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova) .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilize the compound and store under inert gas (argon) at -80°C to prevent hydrolysis of the ester group .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
